![molecular formula C18H11BrFNO2 B2730722 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926254-74-2](/img/structure/B2730722.png)
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid, also known as BFQ, is a synthetic compound that belongs to the class of quinoline-based molecules. BFQ has attracted significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Antibacterial Activity
Research on similar quinoline derivatives has demonstrated their effectiveness in combating bacterial infections. A study focusing on the synthesis of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones revealed that these compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These findings are supported by molecular docking studies, suggesting a potential application of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid in developing new antibacterial agents (Kumar et al., 2014).
Photophysical Properties for Fluorescent Probes
Another realm of application is in the development of fluorescent probes. A study on azole-quinoline-based fluorophores, including derivatives similar to this compound, showcased their photophysical properties, including dual emissions and large Stokes' shifts. These characteristics are pivotal for designing fluorescent probes for various scientific and medical applications, indicating that this compound could serve as a base for developing new fluorescent markers (Padalkar & Sekar, 2014).
Antifungal and Amylolytic Activities
Additionally, novel fluorine-bearing quinoline-4-carboxylic acids have shown promising results as amylolytic agents against Aspergillus fungi. This suggests that derivatives like this compound could be explored for their antifungal applications and as potential agents in disrupting fungal amyloid fibers (Makki et al., 2012).
Anticancer Research
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has also highlighted their cytotoxic activity against various carcinoma cell lines, suggesting their potential use in anticancer drug development. The microwave-assisted synthesis of these compounds has proven to be efficient, opening avenues for rapid development of new anticancer agents based on the this compound structure (Bhatt et al., 2015).
HIV-1 Integrase Inhibition
Furthermore, studies on derivatives closely related to this compound have identified potential as HIV-1 integrase inhibitors. Structural and theoretical analyses, including molecular docking studies, have suggested that these compounds can bind effectively to the HIV-1 integrase enzyme, offering a promising strategy for the development of new antiviral therapies (Vandurm et al., 2009).
properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXUAKTXDJPAG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

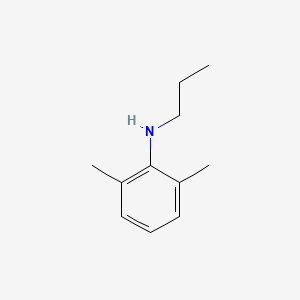
![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)
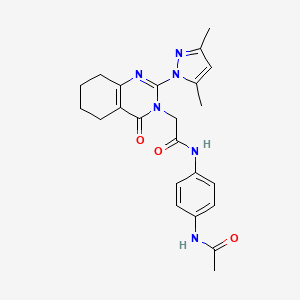

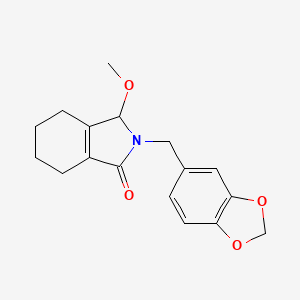
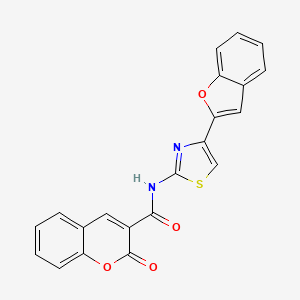
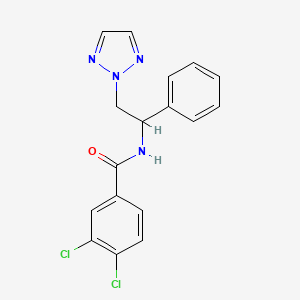
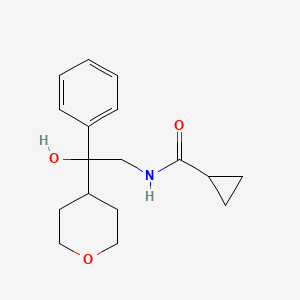

![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)
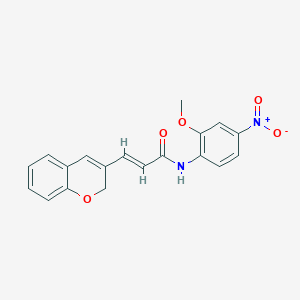
![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)